
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as CP 47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the mid-1980s by Pfizer as part of their research into the endocannabinoid system. CP 47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. In recent years, CP 47,497 has gained attention as a tool for scientific research due to its ability to selectively activate the CB1 receptor.
Wirkmechanismus
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497 is a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When this compound 47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a number of biochemical and physiological effects, including analgesia, appetite stimulation, and hypothermia. It has also been shown to have anti-inflammatory effects and to modulate the immune system. This compound 47,497 has been used to investigate the effects of cannabinoids on the cardiovascular system, including the regulation of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497 in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor without affecting other receptors or neurotransmitter systems. However, one of the limitations of using this compound 47,497 is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism. This compound 47,497 has been shown to stimulate appetite, and further research in this area could lead to the development of new treatments for obesity and eating disorders. Another area of interest is the potential therapeutic applications of this compound 47,497 in the treatment of pain and inflammation. Finally, further research is needed to fully understand the long-term effects of this compound 47,497 on the endocannabinoid system and other physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497 has been used extensively in scientific research to investigate the endocannabinoid system and the role of CB1 receptors in various physiological processes. It has been shown to be useful in studies of pain, appetite regulation, and addiction. This compound 47,497 has also been used to investigate the effects of cannabinoids on the cardiovascular system, the immune system, and the central nervous system.
Eigenschaften
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2H2O4/c19-17-6-4-15(5-7-17)14-20-12-8-16(9-13-20)18(22)21-10-2-1-3-11-21;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWYLRRCJOJWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



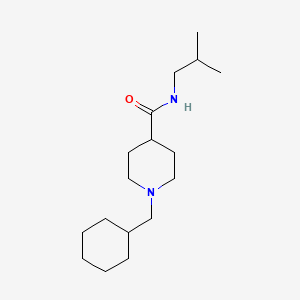
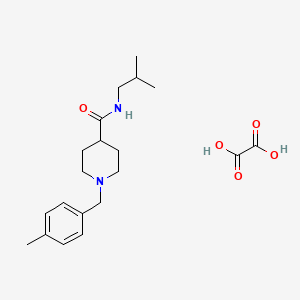
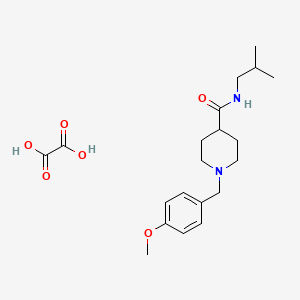
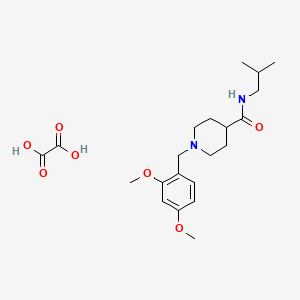
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
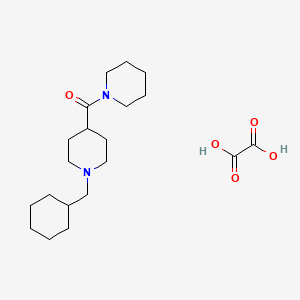
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)

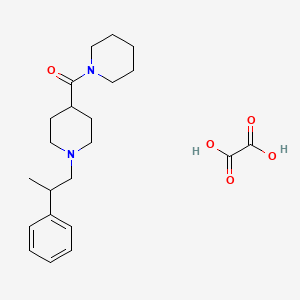
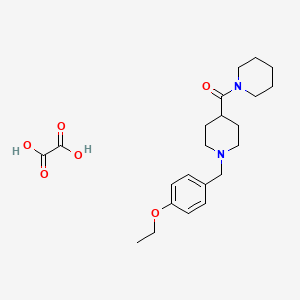


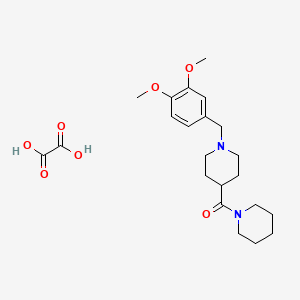
![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)